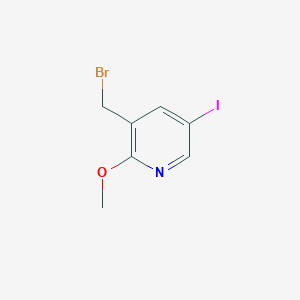

3-Bromomethyl-5-iodo-2-methoxypyridine

Description

3-Bromomethyl-5-iodo-2-methoxypyridine is a halogenated pyridine derivative with a bromomethyl (-CH2Br) group at position 3, an iodine atom at position 5, and a methoxy (-OCH3) group at position 2. The compound’s halogen substituents make it a candidate for cross-coupling reactions, nucleophilic substitutions, and pharmaceutical intermediate synthesis.

Propriétés

Formule moléculaire |

C7H7BrINO |

|---|---|

Poids moléculaire |

327.94 g/mol |

Nom IUPAC |

3-(bromomethyl)-5-iodo-2-methoxypyridine |

InChI |

InChI=1S/C7H7BrINO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 |

Clé InChI |

HUCPLTHAOVOFFD-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=N1)I)CBr |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-5-iodo-2-methoxypyridine typically involves the bromination and iodination of 2-methoxy-pyridine. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

In industrial settings, the production of 3-Bromomethyl-5-iodo-2-methoxypyridine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromomethyl-5-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

Coupling Reactions: The iodo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide yields 3-azidomethyl-5-iodo-2-methoxy-pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-5-iodo-2-methoxy-pyridine .

Applications De Recherche Scientifique

3-Bromomethyl-5-iodo-2-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to modify biomolecules for studying biological processes.

Industry: Used in the production of agrochemicals and materials science.

Mécanisme D'action

The mechanism of action of 3-Bromomethyl-5-iodo-2-methoxypyridine depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. In coupling reactions, the iodo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Below is a comparative analysis of key pyridine derivatives with structural similarities to 3-bromomethyl-5-iodo-2-methoxypyridine:

Key Differences and Implications

Halogen Positioning and Reactivity :

- The target compound (3-bromomethyl-5-iodo-2-methoxypyridine) features a bromomethyl group at position 3 and iodine at position 5. Bromomethyl groups (-CH2Br) are highly reactive in nucleophilic substitutions (e.g., forming thiols or amines), while iodine’s lower electronegativity compared to bromine enables participation in Ullmann or Stille couplings .

- 5-Bromo-3-iodo-2-methoxypyridine () swaps halogen positions, with bromine at position 5 and iodine at 3. This alters electronic effects, making the iodine more susceptible to displacement in cross-coupling reactions due to its position adjacent to the methoxy group .

Functional Group Variations: 3-Bromo-5-methoxypyridine () lacks iodine and bromomethyl groups, limiting its utility in multi-step halogen substitution but serving as a simpler intermediate for methoxy-directed reactions . 3-Bromo-2-methoxy-5-nitropyridine () incorporates a nitro group (-NO2), which strongly withdraws electrons, directing electrophilic substitutions to meta/para positions. This contrasts with the target compound’s electron-donating methoxy group .

Amino-Substituted Derivatives: 5-Bromo-3-methoxypyridin-2-amine () introduces an -NH2 group, enhancing nucleophilicity at position 2. This contrasts with the target compound’s bromomethyl group, which prioritizes alkylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.